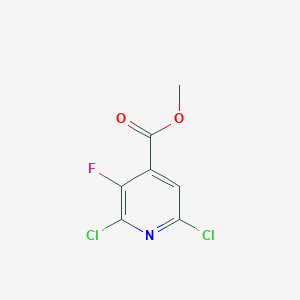

Methyl 2,6-dichloro-3-fluoroisonicotinate

Descripción

Propiedades

IUPAC Name |

methyl 2,6-dichloro-3-fluoropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO2/c1-13-7(12)3-2-4(8)11-6(9)5(3)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPIIAGMVCOVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: Physical Properties and Reactivity Profiles of Methyl 2,6-dichloro-3-fluoroisonicotinate

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing reactivity and stability in polyhalogenated heterocyclic building blocks. Methyl 2,6-dichloro-3-fluoroisonicotinate (CAS: 2226291-03-6) represents a highly functionalized scaffold where every substituent dictates a specific vector of chemical behavior [1].

This whitepaper deconstructs the physical properties, structural causality, and field-proven experimental protocols associated with this compound, providing a self-validating framework for researchers integrating this building block into active pharmaceutical ingredient (API) synthesis [3].

Molecular Architecture & Structural Causality

To understand the physical properties of Methyl 2,6-dichloro-3-fluoroisonicotinate, we must first analyze the electronic push-and-pull within its pyridine core:

-

The Pyridine Nitrogen (N-1): Inherently electron-withdrawing, the nitrogen atom lowers the electron density of the entire aromatic ring.

-

2,6-Dichloro Substituents: These halogens exert a strong inductive electron-withdrawing effect (-I) while providing minimal resonance donation (+M). They significantly depress the pKa of the pyridine nitrogen, rendering the compound virtually non-basic and highly lipophilic.

-

3-Fluoro Substituent: Fluorine is the most electronegative element. Positioned at C-3, it inductively activates the adjacent C-2 and C-4 positions. Its strong C-F bond ensures it rarely acts as a leaving group, instead serving as an electronic modulator.

-

4-Methyl Ester (Isonicotinate): The carboxylate group at the 4-position adds a final layer of electron-withdrawing character, making the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

Quantitative Physical Properties

Because this is a specialized, modern fluorinated building block, empirical thermodynamic data is often supplemented by advanced predictive algorithms (e.g., ACD/Labs, ChemAxon) [2]. The table below synthesizes the accepted physical and computed parameters critical for chromatographic and synthetic planning.

| Property | Value / Predicted Parameter | Causality & Practical Implication |

| Chemical Formula | C₇H₄Cl₂FNO₂ | Dictates exact mass for high-resolution MS. |

| Molecular Weight | 224.01 g/mol | Standard MW for stoichiometric calculations. |

| Physical State | Solid / Low-melting crystalline | Typical for polyhalogenated pyridine esters. |

| Predicted Density | ~1.48 g/cm³ | High density driven by the presence of two heavy chlorine atoms [2]. |

| Predicted Boiling Point | 260–280 °C (at 760 mmHg) | Elevated BP due to strong dipole-dipole interactions from the ester and halogens[1]. |

| Predicted LogP | ~2.8 | Moderately lipophilic; requires reverse-phase chromatography (e.g., C18) with high organic mobile phase ratios [2]. |

| Topological Polar Surface Area (TPSA) | 39.27 Ų | Low TPSA indicates excellent potential for membrane permeability if incorporated into an API. |

| Hydrogen Bond Donors / Acceptors | 0 / 4 | Lacks basic N-H/O-H; acts solely as a hydrogen bond acceptor (N, F, O, O). |

Mechanistic Reactivity Pathways

The heavy electron-deficient nature of this scaffold makes it a prime candidate for orthogonal functionalization. The diagram below maps the logical relationships between the structural nodes and their favored reaction pathways.

Fig 1: Chemoselective reactivity pathways of Methyl 2,6-dichloro-3-fluoroisonicotinate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality for the experimental choice and a built-in analytical checkpoint.

Protocol A: Chemoselective Saponification of the Methyl Ester

Objective: Isolate 2,6-dichloro-3-fluoroisonicotinic acid without triggering unwanted SNAr displacement of the halogens.

-

Solvent Preparation: Dissolve 1.0 mmol of Methyl 2,6-dichloro-3-fluoroisonicotinate in a 3:1:1 mixture of THF:MeOH:H₂O (5 mL).

-

Causality: THF solubilizes the lipophilic starting material, water provides the hydroxide source, and MeOH acts as a phase homogenizer to ensure a uniform reaction mixture.

-

-

Temperature Control: Chill the reaction flask to 0 °C using an ice bath.

-

Causality: Strict temperature control is critical. At elevated temperatures (>40 °C), hydroxide ions can act as nucleophiles, displacing the C-2 or C-6 chlorines via SNAr.

-

-

Reagent Addition: Slowly add 1.1 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O).

-

Causality: LiOH is chosen over NaOH/KOH because the lithium cation coordinates with the pyridine nitrogen and the ester carbonyl oxygen, directing the hydroxide attack specifically to the ester carbon.

-

-

Validation Checkpoint (TLC): After 2 hours, run a Thin Layer Chromatography (TLC) plate using Hexanes/EtOAc (3:1).

-

Self-Validation: The starting ester has an Rf of ~0.6. The reaction is complete when this spot disappears, replaced by a baseline spot (Rf = 0.0) representing the highly polar carboxylate salt.

-

-

Workup & Isolation: Acidify the mixture with 1M HCl to pH ~2, then extract with Ethyl Acetate (3 x 10 mL).

-

Causality: The electron-withdrawing halogens drastically lower the pKa of the resulting carboxylic acid (predicted pKa ~1.5 - 2.0). Strong acidification is mandatory to fully protonate the carboxylate, allowing it to partition into the organic layer.

-

Protocol B: Regioselective SNAr at the C-2 Position

Objective: Substitute the C-2 chlorine with a primary amine.

-

Reaction Setup: Dissolve 1.0 mmol of the ester in 3 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF, a polar aprotic solvent, accelerates SNAr reactions by poorly solvating the nucleophile, thereby maximizing its effective nucleophilicity.

-

-

Reagent Addition: Add 1.05 equivalents of the primary amine and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the substitution. This prevents the amine nucleophile from being protonated and deactivated.

-

-

Thermal Activation: Heat the mixture to 60 °C for 4 hours.

-

Causality: While the pyridine ring is highly activated, the steric hindrance from the adjacent 3-fluoro group requires moderate thermal energy to overcome the activation barrier for the Meisenheimer complex formation.

-

-

Validation Checkpoint (LC-MS & NMR):

-

Self-Validation (LC-MS): The mass spectrum will show a shift of +[Amine Mass] - 35.5 Da (loss of Cl).

-

Self-Validation (¹H NMR): The starting material exhibits a single aromatic proton at the C-5 position, typically appearing as a doublet (coupling with the 3-fluoro atom, 4JHF ~ 1.5-2.0 Hz) around 7.8 ppm. A shift in this proton's environment confirms functionalization.

-

Handling, Stability, and Storage Standards

To maintain the physical integrity of Methyl 2,6-dichloro-3-fluoroisonicotinate over long-term storage, specific environmental controls must be enforced:

-

Inert Atmosphere: Store under Argon or dry Nitrogen. Causality: Continuous exposure to atmospheric moisture will lead to slow, spontaneous hydrolysis of the methyl ester into the corresponding carboxylic acid.

-

Temperature: Maintain at 2–8 °C. Causality: Refrigeration minimizes the thermodynamic energy available for autohydrolysis or potential photolytic degradation of the carbon-halogen bonds.

-

Light Protection: Store in amber vials. Causality: Polyhalogenated aromatics can undergo slow radical dehalogenation when exposed to prolonged ambient UV light.

References

-

Title: diethyl 2,2,3,3-tetraethyl-1,4-butanedioate | Chemsrc (Includes physical properties and density/boiling point predictions for CAS 2226291-03-6) Source: Chemsrc URL: [Link]

Methyl 2,6-dichloro-3-fluoroisonicotinate (CAS 2226291-03-6): A Strategic Scaffold in Small Molecule Kinase Inhibitor Discovery

Executive Summary

In modern structure-based drug design, the selection of a central pharmacophore scaffold dictates the efficiency of the entire synthetic pipeline. Methyl 2,6-dichloro-3-fluoroisonicotinate (CAS: 2226291-03-6) has emerged as a highly privileged building block in medicinal chemistry[1]. Characterized by a highly functionalized pyridine ring, this compound offers an orthogonal reactivity profile that enables the rapid, divergent synthesis of complex small molecules, particularly in the development of receptor tyrosine kinase (RTK) inhibitors and antiviral agents[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic descriptions. Here, we will dissect the causality behind the scaffold's reactivity and establish self-validating protocols for its functionalization, ensuring high-fidelity execution in the laboratory.

Physicochemical Profiling & Structural Rationale

The strategic placement of halogens on the pyridine core is not arbitrary; it is a calculated design to manipulate electronic distribution and dictate reaction causality[4].

-

The 3-Fluoro Effect: Fluorine is the most electronegative element. Its placement at the C-3 position exerts a profound inductive electron-withdrawing effect (-I effect) on the adjacent C-2 position. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, stabilizing the anionic Meisenheimer complex during nucleophilic attack[4]. Furthermore, the C-F bond improves the metabolic stability and lipophilicity of the final drug candidate.

-

Orthogonal Chlorine Handles: The molecule possesses two chlorine atoms at C-2 and C-6. Because C-2 is activated by both the adjacent pyridine nitrogen and the ortho-fluorine atom, it is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) under mild conditions[3]. Conversely, the C-6 chlorine is meta to the fluorine and experiences significantly less inductive activation, reserving it for subsequent transition-metal-catalyzed cross-coupling reactions[5].

-

The 4-Methyl Ester: The isonicotinate ester provides a latent carboxylic acid handle. It remains stable during the initial SNAr and cross-coupling steps but can be readily saponified to enable late-stage amide bond formation[6].

Quantitative Data Summary

To guide synthetic planning, the physicochemical and reactivity metrics of Methyl 2,6-dichloro-3-fluoroisonicotinate are summarized below.

| Property / Metric | Value / Description | Causality / Impact on Drug Design |

| CAS Number | 2226291-03-6 | Unique identifier for procurement and IP tracking[1]. |

| Molecular Weight | 224.02 g/mol | Low MW allows for multiple functionalizations while staying within Lipinski's Rule of 5[7]. |

| Formula | C7H4Cl2FNO2 | Halogen-rich core provides distinct isotopic signatures (M, M+2, M+4) for MS tracking[1]. |

| SNAr Regioselectivity | >95:5 (C-2 vs C-6) | Inductive activation by the 3-fluoro group exclusively directs nucleophiles to C-2[4]. |

| C-6 Cross-Coupling Yield | 75–90% | Pd-catalyzed insertion is highly efficient once C-2 is substituted with an electron-donating group[5]. |

Mechanistic Pathway: Orthogonal Functionalization

The following workflow illustrates the sequential, regioselective functionalization of the scaffold.

Fig 1: Orthogonal functionalization workflow of the 2,6-dichloro-3-fluoroisonicotinate scaffold.

Strategic Functionalization: Self-Validating Protocols

As a Senior Application Scientist, it is critical to design protocols that are not only high-yielding but also self-validating. The following methodologies detail the step-by-step execution of the orthogonal reactivity pathway.

Protocol 1: Regioselective SNAr at C-2

Causality: The initial substitution must target C-2. By keeping the temperature low (0 °C), we exploit the kinetic preference for C-2 attack driven by the ortho-fluorine's inductive effect, preventing over-substitution at C-6[4].

-

Preparation: Charge a dry, argon-flushed reaction vessel with Methyl 2,6-dichloro-3-fluoroisonicotinate (1.0 equiv) and anhydrous N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous N,N-dimethylformamide (DMF) to yield a 0.2 M solution.

-

Nucleophile Addition: Add the desired primary amine (1.05 equiv) dropwise at 0 °C. This controls the initial exotherm and maximizes regioselectivity.

-

Execution: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material (m/z 224) is fully consumed and replaced by the mono-adduct. Quench with water, extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

-

Analytical Confirmation: Perform 19F-NMR. The fluorine signal will exhibit a significant upfield shift due to the replacement of the electron-withdrawing chlorine with an electron-donating amine at the ortho position.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C-6

Causality: Following C-2 amination, the pyridine ring becomes electron-rich, effectively shutting down further SNAr at C-6. Therefore, transition-metal catalysis is required to activate the C-6 C-Cl bond[5].

-

Preparation: In a Schlenk flask, combine the C-2 substituted intermediate (1.0 equiv), an aryl boronic acid (1.2 equiv), and finely ground K2CO3 (3.0 equiv) in a thoroughly degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). The bidentate dppf ligand is specifically chosen as it facilitates oxidative addition into the deactivated C-Cl bond while resisting degradation under basic aqueous conditions.

-

Execution: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

-

Self-Validation: Monitor via LC-MS. The distinct chlorine isotope pattern (M, M+2) present in the starting material will disappear, confirming the successful replacement of the final chlorine atom. Filter the crude mixture through a pad of Celite, partition with EtOAc/water, and purify via flash chromatography.

Protocol 3: C-4 Ester Saponification and Amidation

Causality: The methyl ester acts as a protecting group during the harsh basic conditions of the cross-coupling. It must now be hydrolyzed under mild conditions to prevent epimerization of any chiral centers introduced in previous steps[6].

-

Hydrolysis: Dissolve the C-2/C-6 functionalized intermediate in a THF/MeOH/H2O (2:1:1) solvent system. Add LiOH·H2O (3.0 equiv) and stir at room temperature for 2 hours.

-

Self-Validation (Hydrolysis): Acidify the mixture to pH 3 using 1M HCl. The free carboxylic acid should precipitate. Collect via vacuum filtration. LC-MS will show a mass shift of -14 Da (loss of the methyl group).

-

Amidation: Dissolve the resulting acid in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv), stir for 15 minutes to form the active ester, then add the final amine (1.1 equiv). Stir at room temperature until complete.

Conclusion

Methyl 2,6-dichloro-3-fluoroisonicotinate is a masterclass in rational scaffold design. By understanding the electronic interplay between the pyridine nitrogen, the fluorine atom, and the dual chlorine handles, medicinal chemists can deploy self-validating, highly regioselective protocols to rapidly assemble complex, targeted therapeutics.

References

-

[1] CAS 2226291-03-6: Ácido 4-piridinocarboxílico, 2,6-dicloro-3-fluoro-, éster metílico. CymitQuimica. 1

-

[7] 4-Pyridinecarboxylic acid, 2,6-dichloro-3-fluoro-, methyl ester. ChemicalBook. 7

-

[2] WO2013041038A1 - Pyridine compounds as inhibitors of kinase. Google Patents. 2

-

[3] WO2012083122A1 - Inhibitors of influenza viruses replication. Google Patents. 3

-

[6] Enantioselective biotransformation for preparation of protein tyrosine kinase inhibitor intermediates. PatSnap Eureka. 6

-

[4] 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid. Benchchem. 4

Sources

- 1. CAS 2226291-03-6: Ácido 4-piridinocarboxílico, 2,6-dicloro… [cymitquimica.com]

- 2. WO2013041038A1 - Pyridine compounds as inhibitors of kinase - Google Patents [patents.google.com]

- 3. WO2012083122A1 - Inhibitors of influenza viruses replication - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 6-Chloro-3-fluoro-2-iodopyridine | 1211590-36-1 | Benchchem [benchchem.com]

- 6. Enantioselective biotransformation for preparation of protein tyrosine kinase inhibitor intermediates - Eureka | Patsnap [eureka.patsnap.com]

- 7. 4-Pyridinecarboxylic acid, 2,6-dichloro-3-fluoro-, methyl ester | 2226291-03-6 [m.chemicalbook.com]

In-Depth Technical Guide: Spectroscopic Data for Methyl 2,6-dichloro-3-fluoroisonicotinate

This technical guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 2,6-dichloro-3-fluoroisonicotinate. As this is a highly specific and potentially novel chemical entity, this document is structured to serve as a predictive framework for researchers, outlining the principles, experimental design, and data interpretation required for its unambiguous structural elucidation. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor.

Molecular Structure and Rationale for Spectroscopic Analysis

Methyl 2,6-dichloro-3-fluoroisonicotinate possesses a unique substitution pattern on the isonicotinate core, featuring two chloro substituents, one fluoro substituent, and a methyl ester group. This combination of electron-withdrawing groups and a single, isolated aromatic proton presents a distinct spectroscopic challenge and signature. A multi-technique approach involving Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is not merely recommended but essential for unequivocal structure confirmation.

Figure 1: Structure of Methyl 2,6-dichloro-3-fluoroisonicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. For this compound, both ¹H and ¹³C NMR are critical, with 2D correlation experiments serving to connect the entire structural puzzle.

¹H NMR Spectroscopy: Pinpointing the Aromatic Proton

The primary diagnostic signal in the ¹H NMR spectrum is the lone proton at the C-5 position.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to achieve optimal spectral resolution.

-

Data Acquisition: Utilize a spectrometer with a field strength of at least 400 MHz. Standard acquisition parameters (e.g., 30° pulse, 2-second acquisition time, 5-second relaxation delay) are typically sufficient.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the solvent peak (CDCl₃ at 7.26 ppm).

Predicted Data and Interpretation:

| Predicted Chemical Shift (δ) | Multiplicity | Predicted Coupling Constant (J) | Assignment | Rationale |

| ~8.15 ppm | Doublet (d) | ⁴JHF ≈ 2-4 Hz | H-5 | The proton at C-5 is deshielded by the adjacent nitrogen and chloro-substituent. It will be split into a doublet by the fluorine atom at C-3 through a four-bond coupling. |

| ~3.95 ppm | Singlet (s) | N/A | -OCH₃ | The methyl ester protons are in a standard electronic environment and are not coupled to other protons, resulting in a singlet. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal six distinct carbon signals for the aromatic/carbonyl region and one for the methyl group. The key feature will be the characteristic splitting patterns caused by the fluorine substituent.

Experimental Protocol:

-

Sample and Instrument: The same sample and spectrometer from the ¹H NMR experiment can be used.

-

Data Acquisition: Employ a standard proton-decoupled pulse sequence (e.g., zgpg). Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

Predicted Data and Interpretation:

| Predicted Chemical Shift (δ) | Multiplicity (from ¹⁹F) | Predicted Coupling Constant (J) | Assignment | Rationale |

| ~164 ppm | Doublet (d) | ⁴JCF ≈ 2-5 Hz | C =O | Typical chemical shift for an ester carbonyl. A small four-bond coupling to fluorine is expected. |

| ~159 ppm | Doublet (d) | ¹JCF ≈ 240-270 Hz | C -3 | The carbon directly bonded to fluorine exhibits a characteristically large one-bond C-F coupling constant, which is a definitive assignment tool. |

| ~152 ppm | Singlet (s) or narrow d | - | C -2, C -6 | These carbons are attached to chlorine atoms, shifting them downfield. Any coupling to fluorine (²JCF) would be small. |

| ~148 ppm | Doublet (d) | ³JCF ≈ 15-20 Hz | C -5 | This carbon is coupled to the fluorine atom three bonds away. |

| ~122 ppm | Doublet (d) | ²JCF ≈ 20-25 Hz | C -4 | The carbon bearing the ester group is coupled to the adjacent fluorine. |

| ~53 ppm | Singlet (s) | N/A | -OC H₃ | Standard chemical shift for a methyl ester carbon. |

2D NMR for Unambiguous Assignment

To build a self-validating dataset, 2D NMR experiments are crucial. They provide explicit proof of the connectivity established by 1D spectra.

Figure 2: Expected key 2D NMR correlations (HSQC & HMBC).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment will show a direct one-bond correlation between H-5 and C-5, and between the methyl protons and the methyl carbon. This confirms which proton is attached to which carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) couplings. The most critical correlations would be from H-5 to C-4 and from the methyl protons to the carbonyl carbon (C=O), definitively placing the ester group at the C-4 position.

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups.

Experimental Protocol:

-

Sample Preparation: The use of an Attenuated Total Reflectance (ATR) accessory is highly recommended. A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum using a standard FTIR spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Predicted Data and Interpretation:

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale |

| ~1735 cm⁻¹ | Strong, Sharp | C=O Stretch (Ester) | This is the most intense and diagnostic peak, confirming the presence of the ester carbonyl group. |

| ~1250 cm⁻¹ & ~1100 cm⁻¹ | Strong | C-O Stretch (Ester) | These two stretches are characteristic of the C-O single bonds in the ester functional group. |

| ~1150 cm⁻¹ | Strong | C-F Stretch | A strong absorption in this region is indicative of the carbon-fluorine bond. |

| ~800-700 cm⁻¹ | Medium-Strong | C-Cl Stretch | Absorptions in this region confirm the presence of the carbon-chlorine bonds. |

High-Resolution Mass Spectrometry (HRMS): The Final Confirmation

HRMS provides the exact molecular weight and, by extension, the elemental formula of the compound. Its isotopic pattern serves as a definitive signature for the presence of two chlorine atoms.

Experimental Protocol:

-

Ionization: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely generate a strong protonated molecular ion [M+H]⁺.

-

Mass Analysis: A Time-of-Flight (TOF) or Orbitrap mass analyzer is required to achieve the necessary mass accuracy (typically < 5 ppm).

Predicted Data and Interpretation:

-

Elemental Formula: C₇H₄Cl₂FNO₂

-

Monoisotopic Mass: 222.9603 Da

-

Expected HRMS Result (for [M+H]⁺): 223.9676 Da. An experimental result matching this value to within 0.001 Da would confirm the elemental composition.

-

Isotopic Pattern: The most crucial diagnostic feature will be the isotopic signature from the two chlorine atoms. The spectrum will show a cluster of peaks for the molecular ion:

-

[M+H]⁺: (containing ²³⁵Cl) - Relative Abundance ~100%

-

[M+2+H]⁺: (containing ¹³⁵Cl and ¹³⁷Cl) - Relative Abundance ~65%

-

[M+4+H]⁺: (containing ²³⁷Cl) - Relative Abundance ~10%

-

This characteristic 100:65:10 ratio is an unmistakable indicator of a dichlorinated compound, providing the final piece of evidence for a complete and validated structural assignment.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Chemistry WebBook. U.S. Department of Commerce. [Link]

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Elucidation of Methyl 2,6-dichloro-3-fluoroisonicotinate

Executive Summary

In modern drug discovery and agrochemical development, highly substituted fluorinated heterocycles serve as critical building blocks due to their enhanced metabolic stability and unique lipophilicity profiles. Methyl 2,6-dichloro-3-fluoroisonicotinate (CAS: 2226291-03-6) is a prime example of such a scaffold[1]. Characterizing this molecule requires a rigorous analytical framework. As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as an exercise in peak assignment, but as a study of electronic causality. This guide provides a comprehensive, self-validating methodology for interpreting the ¹H and ¹³C NMR spectra of this complex pyridine derivative.

Structural Causality & The Electronic Environment

To accurately predict and analyze the NMR spectra, we must first deconstruct the electronic environment of the pyridine core. The nitrogen atom (C1 equivalent) acts as a strong electron-withdrawing sink via both resonance and induction.

-

The Halogen Effect: The addition of two chlorine atoms at C2 and C6 further depletes electron density from the ring, heavily deshielding these specific carbon nuclei.

-

The Fluorine Anomaly: The fluorine atom at C3 introduces a strong localized inductive effect (-I) that deshields adjacent carbons, while simultaneously providing a mesomeric donation (+M) that can shield positions ortho and para to it.

-

The Ester Group: The methyl ester at C4 (-COOCH₃) provides additional deshielding via its electron-withdrawing carbonyl group.

This complex "push-pull" system dictates the unique chemical shifts and heteronuclear spin-spin coupling networks observed in the spectra.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of Methyl 2,6-dichloro-3-fluoroisonicotinate is relatively simple, featuring only two distinct proton environments. However, the exact multiplicity of the aromatic proton reveals critical structural connectivity.

-

The Methoxy Protons (-OCH₃): The ester methyl group is isolated from the aromatic ring's spin system. It appears as a sharp, highly integrated singlet at approximately 4.00 ppm .

-

The Aromatic Proton (H5): The lone aromatic proton is located at C5. It is flanked by the highly electronegative chlorine at C6 and the ester at C4, pushing its chemical shift downfield to approximately 7.90 ppm . Crucially, because H5 is meta to the fluorine atom at C3, it exhibits a distinct, long-range scalar coupling (⁴J_{HF} ≈ 5.5 Hz). This splitting confirms the relative positioning of the proton and fluorine atoms on the ring.

Table 1: Quantitative ¹H NMR Data Summary (CDCl₃, 400 MHz)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Diagnostic Causality |

| H-5 (Aromatic) | ~7.90 | Doublet (d) | ⁴J_{HF} ≈ 5.5 | 1H | Deshielded by adjacent Cl and ester; meta-coupled to F. |

| -OCH₃ (Ester) | ~4.00 | Singlet (s) | N/A | 3H | Typical shift for a methyl ester conjugated to an aromatic ring. |

¹³C NMR Spectral Analysis & ¹⁹F-¹³C Spin-Spin Coupling

While the ¹H spectrum confirms the functional groups, the ¹³C NMR spectrum is the definitive diagnostic tool for this molecule. The presence of the ¹⁹F nucleus (spin I = 1/2, 100% natural abundance) splits the carbon signals, creating a first-order coupling map that unambiguously assigns the carbon backbone without requiring complex 2D NMR techniques[2].

The magnitude of the Carbon-Fluorine coupling constant (J_{CF}) is directly proportional to the number of intervening bonds, allowing us to map the distance of every carbon from C3:

-

C3 (C-F): Exhibits a massive one-bond coupling (¹J_{CF} ≈ 265 Hz)[3].

-

C2 & C4 (Ortho to F): Both carbons are adjacent to the fluorine and display large two-bond couplings (²J_{CF} ≈ 20–26 Hz)[3]. C2 is further deshielded by the adjacent nitrogen and chlorine.

-

C5 (Meta to F): Shows a moderate three-bond coupling (³J_{CF} ≈ 6 Hz)[3].

-

C6 (Para to F): Displays a negligible or very fine four-bond coupling (⁴J_{CF} ≈ 2 Hz), often appearing as a broadened singlet depending on the magnetic field strength[3].

Table 2: Quantitative ¹³C NMR Data Summary (CDCl₃, 100 MHz)

| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J_{CF}, Hz) | Diagnostic Causality |

| C-3 (C-F) | ~154.0 | Doublet (d) | ¹J ≈ 265 | Direct C-F bond; massive scalar coupling. |

| C-6 (C-Cl) | ~150.5 | Broad Singlet (br s) | ⁴J ≈ 2 | Para to F; minimal scalar coupling. Deshielded by N and Cl. |

| C-2 (C-Cl) | ~145.0 | Doublet (d) | ²J ≈ 26 | Ortho to F; strong inductive effect and large 2-bond coupling. |

| C-4 (C-Ester) | ~138.0 | Doublet (d) | ²J ≈ 20 | Ortho to F; deshielded by the ester carbonyl. |

| C-5 (C-H) | ~125.0 | Doublet (d) | ³J ≈ 6 | Meta to F; most shielded ring carbon (attached to H). |

| C=O (Ester) | ~163.0 | Singlet (s) | N/A | Carbonyl carbon; 4 bonds from F, coupling usually unresolved. |

| -OCH₃ | ~53.5 | Singlet (s) | N/A | Aliphatic methoxy carbon. |

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, NMR acquisition cannot be a passive process. The following protocol is designed as a self-validating system , where each step contains an internal check to guarantee data fidelity.

Step 1: Sample Preparation

-

Action: Dissolve 50 mg of Methyl 2,6-dichloro-3-fluoroisonicotinate in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

-

Causality & Validation: The high concentration (50 mg) is required to overcome the low sensitivity of quaternary carbons in the ¹³C spectrum. Self-Validation: The TMS peak must appear exactly at 0.00 ppm, confirming correct chemical shift calibration.

Step 2: Instrument Tuning & Shimming

-

Action: Insert the sample, lock onto the Deuterium signal of CDCl₃, and perform a 3D gradient shim.

-

Causality & Validation: Proper shimming ensures homogeneous magnetic field lines, preventing peak tailing. Self-Validation: The lock level must remain stable >80%, and the TMS signal width at half-height (W₁/₂) must be < 1.0 Hz.

Step 3: ¹H NMR Acquisition

-

Action: Acquire using a 30° pulse angle (zg30), 16 scans, and a relaxation delay (D1) of 5 seconds.

-

Causality & Validation: A 5-second D1 ensures the isolated aromatic proton (H5) fully relaxes between pulses, preventing integration errors. Self-Validation: The integration ratio of the methoxy peak to the aromatic peak must be exactly 3:1.

Step 4: ¹³C{¹H} NMR Acquisition

-

Action: Acquire using WALTZ-16 proton decoupling (zgpg30), 1024 scans, and a relaxation delay (D1) of 2 to 3 seconds.

-

Causality & Validation: Fluorinated quaternary carbons (like C3) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have long T₁ relaxation times. A longer D1 and high scan count are mandatory to visualize them. Self-Validation: The signal-to-noise (S/N) ratio of the weakest doublet (C3) must be > 10 to confirm the ¹J_{CF} coupling.

NMR Elucidation Workflow

Workflow for self-validating NMR elucidation of fluorinated pyridines.

References

- CymitQuimica.CAS 2226291-03-6: Methyl 2,6-dichloro-3-fluoroisonicotinate.

- Matsumoto et al. (Senshu University).Unexpected formation of (Z)-1,2-bis(5-fluoropyridin-2-yl)diazene 1-oxide by oxidation of 2-amino-5-fluoropyridine. (Details on ¹³C-¹⁹F coupling constants in fluoropyridines).

- Emsley et al. (Loughborough University Research Repository).NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine.

Sources

Technical Whitepaper: Methyl 2,6-dichloro-3-fluoroisonicotinate

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds are indispensable. Methyl 2,6-dichloro-3-fluoroisonicotinate (CAS: 2226291-03-6) is a specialized, halogen-rich heterocyclic building block. Primarily utilized as an advanced intermediate, it plays a critical role in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of Phosphodiesterase 2 (PDE2) inhibitors (). This guide deconstructs its IUPAC nomenclature, details its physicochemical profile, and outlines a self-validating synthetic protocol for its preparation.

IUPAC Nomenclature and Structural Causality

The common name "Methyl 2,6-dichloro-3-fluoroisonicotinate" translates to the systematic IUPAC name: methyl 2,6-dichloro-3-fluoropyridine-4-carboxylate .

Structural Deconstruction

-

Parent Scaffold: Pyridine-4-carboxylic acid (isonicotinic acid). The esterification of the carboxylic acid at the C4 position with a methyl group yields the base isonicotinate.

-

Halogen Substituents: Chlorine atoms occupy the C2 and C6 positions, while a fluorine atom is positioned at C3.

Causality of Substitution & Electronic Effects

The specific arrangement of halogens on this pyridine ring is not arbitrary; it is designed to precisely tune the molecule's reactivity:

-

Lowered Basicity & Oxidation Resistance: The dual chlorine substitution at the 2 and 6 positions exerts a strong electron-withdrawing inductive effect (-I), which significantly lowers the pKa of the pyridine nitrogen. This renders the nitrogen less basic and highly resistant to unwanted N -oxidation during subsequent synthetic steps.

-

Electrophilic Modulation: The fluorine at the C3 position provides a localized inductive effect that modulates the electrophilicity of the adjacent ester carbonyl at C4. This facilitates controlled nucleophilic acyl substitutions or cross-coupling reactions later in the drug synthesis pipeline.

-

Database Correction: It is worth noting that some commercial vendor databases erroneously list the SMILES for the acid precursor as O=C(C1=C(F)C(Cl)=NC(Cl)=C1)O, which chemically describes an impossible pentavalent 5-membered ring (). The scientifically accurate aromatic SMILES must account for the C5 proton: COC(=O)c1cc(Cl)nc(Cl)c1F.

Physicochemical Data Profile

The following table summarizes the critical quantitative data for the ester and its direct acid precursor.

| Property | Value |

| IUPAC Name | Methyl 2,6-dichloro-3-fluoropyridine-4-carboxylate |

| CAS Registry Number | 2226291-03-6 |

| Molecular Formula | C 7 H 4 Cl 2 FNO 2 |

| Molecular Weight | 224.01 g/mol |

| Accurate SMILES | COC(=O)c1cc(Cl)nc(Cl)c1F |

| Precursor Acid CAS | 149468-00-8 (2,6-Dichloro-3-fluoroisonicotinic acid) |

| Precursor Acid MW | 209.99 g/mol |

Self-Validating Synthetic Methodology

The synthesis of Methyl 2,6-dichloro-3-fluoroisonicotinate is typically achieved via the Fischer esterification of 2,6-dichloro-3-fluoroisonicotinic acid. Because the ortho-fluorine and meta-chlorine atoms create immense steric hindrance and withdraw electron density from the carbonyl carbon, standard esterification conditions often fail. The following protocol, adapted from patent literature for PDE2 inhibitors (), utilizes forcing conditions and a built-in validation loop.

Step-by-Step Protocol

-

Initiation: Suspend 2,6-dichloro-3-fluoroisonicotinic acid (5.5 g, 26.19 mmol) in anhydrous methanol (99 mL).

-

Causality: Methanol serves a dual purpose as both the solvent and the nucleophile. Strict anhydrous conditions are required to drive the equilibrium toward the ester product according to Le Chatelier's principle.

-

-

Primary Catalysis: Slowly add concentrated H 2 SO 4 (0.791 mL, 4.85 mmol) dropwise at 0 °C.

-

Causality: The highly electron-poor nature of the fluorinated/chlorinated pyridine ring makes the carbonyl carbon less reactive. A strong protic acid is mandatory to protonate the carbonyl oxygen, increasing its electrophilicity.

-

-

First Reflux Phase: Heat the reaction mixture to 85 °C for 12 hours.

-

Self-Validating Checkpoint: At t=12 hours, draw an aliquot for LC-MS analysis.

-

Validation: Due to the deactivated nature of the substrate, the reaction will likely show incomplete conversion. The persistence of the unreacted acid peak ( m/z 208.9) empirically validates the necessity of the secondary catalyst addition, preventing premature workup.

-

-

Secondary Catalysis & Forcing Conditions: Add a second aliquot of concentrated H 2 SO 4 (0.791 mL) and increase the reflux temperature to 90 °C for an additional 24 hours.

-

Causality: The renewed influx of protons forces the sluggish equilibrium to completion. The reaction is only deemed complete when the acid peak is entirely replaced by the ester peak ( m/z 223.9).

-

-

Workup: Cool the mixture to room temperature, evaporate the bulk methanol under reduced pressure, and quench the residue with crushed ice to precipitate the pure methyl ester. Filter and dry under a vacuum.

Caption: Self-validating synthetic workflow for Methyl 2,6-dichloro-3-fluoroisonicotinate via Fischer esterification.

Application in Drug Discovery: PDE2 Inhibitors

Methyl 2,6-dichloro-3-fluoropyridine-4-carboxylate is not an end-product but a highly specialized intermediate. Its most prominent documented use is in the synthesis of [1,2,4] triazolo [1,5−a] pyrimidine derivatives, which act as potent inhibitors of Phosphodiesterase 2 (PDE2) ().

PDE2 is a dual-substrate enzyme responsible for the hydrolysis of the intracellular second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP). By utilizing the functionalized pyridine ester to build the core scaffold of a PDE2 inhibitor, researchers can effectively block this hydrolysis. The resulting elevation of cAMP/cGMP pools in the brain facilitates the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), downstream effectors that are heavily implicated in enhancing neuroplasticity, memory consolidation, and combating cognitive deficits in neurodegenerative diseases.

Caption: Mechanism of action for PDE2 inhibitors derived from the synthesized pyridine scaffold.

References

- Title: WO2018083098A1 - [1,2,4]triazolo[1,5-a]pyrimidine derivatives as pde2 inhibitors Source: Google Patents URL

Molecular structure and conformation of Methyl 2,6-dichloro-3-fluoroisonicotinate

An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 2,6-dichloro-3-fluoroisonicotinate

Introduction: Characterizing a Novel Synthetic Intermediate

Methyl 2,6-dichloro-3-fluoroisonicotinate is a substituted pyridine derivative that serves as a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. Its precise molecular geometry, conformational flexibility, and electronic properties are critical determinants of its reactivity and suitability for subsequent synthetic transformations. As of early 2026, a detailed, publicly available experimental characterization of this specific molecule, such as a single-crystal X-ray diffraction study, has not been reported in peer-reviewed literature.

This guide, therefore, adopts a predictive and methodological approach, designed for researchers and drug development professionals. It outlines the comprehensive workflow required to fully characterize the structure and conformation of a novel molecule like Methyl 2,6-dichloro-3-fluoroisonicotinate. We will leverage established spectroscopic principles, detail robust computational chemistry protocols, and use a closely related, well-characterized molecule—methyl isonicotinate—as a case study for solid-state analysis. This document serves as both a predictive analysis of the target molecule and a practical guide to its empirical validation.

Part 1: Molecular Structure Elucidation via Spectroscopic Analysis

The first step after synthesis is to confirm the molecule's covalent structure. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous confirmation of the atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and the chemical environment of fluorine. For Methyl 2,6-dichloro-3-fluoroisonicotinate, we would acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted Spectroscopic Data:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~3.9 - 4.1 | Singlet | N/A | -OCH₃ |

| ¹H | ~8.0 - 8.2 | Doublet | JHF ≈ 6-8 Hz | H-5 (aromatic) |

| ¹³C | ~53 - 55 | Singlet | N/A | -OCH₃ |

| ¹³C | ~120 - 125 | Doublet | JCF ≈ 15-20 Hz | C-5 |

| ¹³C | ~140 - 145 | Doublet | JCF ≈ 10-15 Hz | C-4 |

| ¹³C | ~148 - 152 | Doublet | JCF ≈ 5-10 Hz | C-6 |

| ¹³C | ~155 - 160 | Doublet | JCF ≈ 250-270 Hz | C-3 |

| ¹³C | ~162 - 165 | Singlet | N/A | C=O (ester) |

| ¹³C | Not Observed | - | - | C-2 (quaternary, Cl-substituted) |

| ¹⁹F | ~(-110) - (-120) | Singlet or narrow doublet | JFH ≈ 6-8 Hz | C3-F |

Causality Behind Predictions: The predictions are based on standard chemical shift principles. The electron-withdrawing nature of the chlorine, fluorine, and the ester group deshields the aromatic proton (H-5) and carbons, shifting them downfield. The key diagnostic feature is the splitting pattern caused by fluorine coupling (J-coupling) to adjacent carbon and hydrogen atoms, which provides definitive evidence of their spatial proximity.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific probe and solvent.

-

¹H NMR: Acquire a standard one-pulse proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate CH and CH₃ signals.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an internal standard.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected exact mass for C₈H₄Cl₂FNO₂ would be calculated, and the observed mass should be within ±5 ppm. The isotopic pattern for two chlorine atoms (a characteristic M, M+2, M+4 pattern) would provide definitive evidence of their presence.

-

Infrared Spectroscopy: IR spectroscopy identifies the key functional groups. A strong absorption band is expected around 1730-1750 cm⁻¹ , characteristic of the C=O (ester) stretch. Bands in the 1550-1600 cm⁻¹ region would correspond to the C=C and C=N vibrations of the pyridine ring. A C-F stretch would be observed in the 1100-1250 cm⁻¹ region.

Part 2: Conformational Analysis via Computational Modeling

The conformation of the methyl ester group relative to the pyridine ring is a critical parameter influencing the molecule's interaction with other reagents or biological targets. This is best investigated using computational chemistry.

Methodology: Density Functional Theory (DFT)

DFT offers a good balance between computational cost and accuracy for this type of analysis. The goal is to map the potential energy surface as a function of the dihedral angle defining the ester group's orientation.

Workflow for Conformational Analysis

Caption: Workflow for DFT-based conformational analysis.

Detailed Computational Protocol:

-

Structure Building: Construct the 3D model of the molecule in a molecular editor.

-

Initial Optimization: Perform a quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

DFT Scan Setup:

-

Software: Use a standard quantum chemistry package like Gaussian, ORCA, or Spartan.

-

Method: Choose a reliable functional, such as B3LYP.

-

Basis Set: Select a basis set that accurately describes polarization and diffuse electrons, such as 6-311+G(d,p).

-

Scan Coordinate: Define the dihedral angle C5-C4-C(O)-O as the reaction coordinate. Perform a relaxed scan from 0° to 360° in 15° increments.

-

-

Execution: Run the scan. At each step, the defined dihedral angle is held fixed while all other geometric parameters are optimized.

-

Analysis:

-

Plot the relative energy vs. the dihedral angle to visualize the potential energy surface.

-

Identify the low-energy minima from the scan.

-

Perform a full geometry optimization followed by a frequency calculation on each minimum to confirm it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain its thermodynamic properties.

-

Calculate the relative populations of the conformers at a given temperature using the Boltzmann distribution.

-

Expected Outcome: Due to steric hindrance from the chlorine atom at the C-6 position, it is highly probable that the lowest energy conformer will have the ester's carbonyl group (C=O) oriented away from this substituent. The potential energy scan would likely reveal two primary energy minima corresponding to syn- and anti-periplanar conformations relative to the ring's nitrogen, with a significant rotational barrier between them.

Part 3: Solid-State Structure via X-ray Crystallography (A Case Study)

Single-crystal X-ray diffraction provides the definitive, atomic-resolution structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While data for the target molecule is unavailable, we can examine the crystal structure of methyl isonicotinate to understand the type of data obtained and the experimental process.

Case Study: Methyl Isonicotinate

The crystal structure of methyl isonicotinate was determined to understand the conformation of the ester group relative to the pyridine ring.

Workflow for Single-Crystal X-ray Diffraction

Caption: Standard workflow for single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (Critical Step):

-

Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Employ a slow crystallization technique. Slow evaporation of the solvent at room temperature is a common starting point.

-

The goal is to obtain well-formed, single crystals of 0.1-0.3 mm in size. This step is often trial-and-error.

-

-

Data Collection:

-

Select and mount a high-quality crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

-

Screen the crystal for diffraction quality and determine the unit cell parameters.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction images to obtain a list of reflection intensities.

-

Use software (e.g., SHELX) to solve the phase problem and generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the model by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

-

-

Validation and Analysis: The final model is validated using metrics like the R-factor. The output is a CIF (Crystallographic Information File) containing all atomic coordinates, bond lengths, angles, and other relevant data.

This rigorous process provides the ultimate ground truth for the molecule's structure in the solid state, which can then be used to validate the results from computational modeling.

Conclusion

A comprehensive characterization of Methyl 2,6-dichloro-3-fluoroisonicotinate requires a multi-pronged approach. While a definitive solid-state structure awaits experimental determination via X-ray crystallography, a robust and reliable understanding can be achieved through a combination of meticulous spectroscopic analysis and validated computational modeling. The protocols and predictive data outlined in this guide provide a complete roadmap for researchers to confirm the identity, ascertain the purity, and understand the conformational behavior of this and other novel chemical entities, ensuring a solid foundation for their application in drug discovery and development.

References

- Jeffrey, G. A., & Ruble, J. R. (1977). The crystal structure of methyl isonicotinate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 33(10), 3221-3223. (Note: A direct public URL to the full text is not available, but it can be accessed via academic library subscriptions to the IUCr journals).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A standard textbook for spectroscopic methods).

- Foresman, J. B., & Frisch, Æ. (2016). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.

The Ascendancy of Fluorinated Pyridine Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a paradigm shift in modern medicinal chemistry. This guide provides an in-depth technical exploration of the biological activities of fluorinated pyridine derivatives, a class of compounds that has garnered significant attention for its therapeutic potential across a spectrum of diseases. We will delve into the rationale behind fluorine substitution, explore key biological applications with a focus on oncology and infectious diseases, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical insights into this exciting area of drug design.

The Fluorine Advantage: Why Pyridine Embraces Halogenation

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The introduction of fluorine atoms to this privileged structure can dramatically enhance its drug-like properties.[2] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, pKa, metabolic stability, and binding affinity for its biological target.[2] This often translates to improved potency, selectivity, and pharmacokinetic profiles. For instance, the presence of a trifluoromethyl group can increase metabolic stability, a desirable trait for orally administered drugs.[3]

Anticancer Activity: Targeting Key Signaling Pathways

Fluorinated pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways that drive tumor growth and survival.[6]

In Vitro Efficacy: A Quantitative Look

The cytotoxic potential of these compounds is typically assessed using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. Below is a table summarizing the IC50 values for representative fluorinated pyridine derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 (H42) | Pyridine Derivative | SKOV3 (Ovarian) | 0.87 | [7] |

| A2780 (Ovarian) | 5.4 | [7] | ||

| Compound 2 (11g) | 2-Amino-4-(trifluoromethyl)pyrimidine | HCT116 (Colon) | 1.52 | [8] |

| Compound 3 (3b) | 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 | [4] |

| A375 (Melanoma) | 25.4 | [4] | ||

| Compound 4 (4c) | Furanopyridinone | KYSE70 (Esophageal) | 0.655 (µg/mL) | [9] |

| KYSE150 (Esophageal) | 0.655 (µg/mL) | [9] | ||

| Compound 5 (12a) | Pyridine Derivative | B. mycoides | <0.0048 (mg/mL) | [10] |

| C. albicans | <0.0048 (mg/mL) | [10] | ||

| Compound 6 (15) | Thienopyridine Derivative | B. mycoides | 0.0098 (mg/mL) | [10] |

| C. albicans | 0.039 (mg/mL) | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., SKOV3 ovarian cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the fluorinated pyridine derivative (e.g., Compound H42) in a suitable solvent like DMSO. Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same concentration of DMSO). Incubate for the desired treatment period (e.g., 48 hours).

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12][13] Several fluorinated pyridine derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[3][14]

The following diagram, generated using Graphviz, illustrates the core components of the PI3K/Akt signaling pathway and indicates the point of inhibition by certain fluorinated pyridine derivatives.

Caption: Inhibition of the PI3K/Akt signaling pathway by a fluorinated pyridine derivative.

Western blotting is a powerful technique to detect and quantify changes in the levels of specific proteins, including their phosphorylation status, which is a key indicator of pathway activation.[15][16]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., total Akt and phosphorylated Akt).

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture cancer cells (e.g., Hep3B hepatocellular carcinoma cells) to 70-80% confluency. Treat the cells with the fluorinated pyridine derivative at various concentrations for a specified time.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the Bradford or BCA assay.

-

Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load the protein samples onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) and separate them based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt, e.g., at Ser473) and another for total Akt overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities using densitometry software. The level of Akt phosphorylation is determined by the ratio of the p-Akt signal to the total Akt signal. A decrease in this ratio in treated cells compared to control cells indicates inhibition of the PI3K/Akt pathway.

In Vivo Efficacy: Xenograft Mouse Models

To evaluate the anticancer potential of fluorinated pyridine derivatives in a whole-organism setting, in vivo studies using xenograft mouse models are essential.[11][17]

Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth is monitored over time.

Experimental Workflow:

Caption: General workflow for in vivo anticancer efficacy studies.

Step-by-Step Methodology:

-

Cell Preparation: Culture human cancer cells (e.g., A549 non-small cell lung cancer cells) and harvest them during the exponential growth phase. Resuspend the cells in a sterile solution, such as a mixture of PBS and Matrigel, at a concentration of 5-10 x 10^6 cells/100 µL.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

-

Tumor Implantation: Inject the cell suspension subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer the fluorinated pyridine derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Data Collection: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week).

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Antibacterial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Fluorinated pyridine derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[15]

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 7j | 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone | Gram-positive bacteria | 0.25 | [15] |

| Compound 17d | Pyridine-Imidazo[2,1-b][8][15]thiadiazole | Fungus ATCC 9763 | 8 | |

| Compound 4b | Pyridine-pyrimidine hybrid | E. coli | 62.5 | |

| Compound 4d | Pyridine-pyrimidine hybrid | S. aureus | 62.5 | |

| Compound 4m | Pyridine-pyrimidine hybrid | S. pyogenes | 62.5 |

Experimental Protocol: Broth Microdilution MIC Assay

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the bacterial strain of interest (e.g., Staphylococcus aureus) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Compound Dilution: Prepare a stock solution of the fluorinated pyridine derivative in an appropriate solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation. Add the diluted bacterial suspension to each well of the microtiter plate.

-

Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Neuroprotective Potential: A Frontier in Neurodegenerative Disease

Emerging research suggests that fluorinated pyridine derivatives may hold therapeutic potential for neurodegenerative disorders such as Alzheimer's disease.[14] Their mechanisms of action in this context are thought to involve the modulation of neuroinflammation and the inhibition of key enzymes involved in the disease pathology.[2] While this area of research is still in its early stages, the unique properties of these compounds make them attractive candidates for further investigation.

Conclusion and Future Directions

Fluorinated pyridine derivatives represent a versatile and powerful class of compounds with significant therapeutic potential. Their enhanced pharmacological properties, driven by the strategic incorporation of fluorine, have led to the development of potent anticancer and antibacterial agents. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of these and other novel compounds. Future research should continue to explore the vast chemical space of fluorinated pyridines, focusing on the development of more selective and potent inhibitors of key biological targets. Furthermore, a deeper understanding of their mechanisms of action, particularly in the context of neurodegenerative diseases, will be crucial for translating their promise into clinical reality.

References

-

Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). MDPI. [Link]

-

Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. (2021). PubMed. [Link]

-

Design, synthesis and in vitro antimicrobial activity of fused pyridine-pyrimidine hybrids. (n.d.). ijpsonline.com. [Link]

-

[Comparative studies on the antitumor activity of fluorinated pyrimidine derivatives against human bladder, cervical and ovarian cancer xenografts in nude mice]. (n.d.). PubMed. [Link]

-

Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][8][15]Thiadiazole Moiety. (2024). PubMed. [Link]

-

PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. [Link]

-

Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (2020). MDPI. [Link]

-

Pyridine derivatives as anti-Alzheimer agents. (2022). SciSpace. [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT. [Link]

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PMC. [Link]

-

PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

-

Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). (2025). Nature. [Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). MDPI. [Link]

-

Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (2022). Frontiers. [Link]

-

Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). IntechOpen. [Link]

-

CK-3, A Novel Methsulfonyl Pyridine Derivative, Suppresses Hepatocellular Carcinoma Proliferation and Invasion by Blocking the PI3K/AKT/mTOR and MAPK/ERK Pathways. (2021). Frontiers. [Link]

-

PI3K/AKT RAS/MAPK JAK/STAT Signaling Diagram. (n.d.). SciSpace. [Link]

-

Western blot analysis for protein levels associated with the PI3K/AKT... (n.d.). ResearchGate. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. [Link]

-

A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). journalppw.com. [Link]

-

Fluorinated pyridine derivative[2]. (n.d.). ResearchGate. [Link]

-

Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2025). PMC. [Link]

-

Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). ResearchGate. [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed. [Link]

-

Effect of pyrrolo[3,4-d]pyridazinone derivatives in neuroinflammation induced by preincubation with lipopolysaccharide or coculturing with microglia-like cells. (2021). PubMed. [Link]

-

Fluoride Induces Neuroinflammation and Alters Wnt Signaling Pathway in BV2 Microglial Cells. (2017). PubMed. [Link]

-

PI3K-Akt signaling pathway - Reference pathway. (n.d.). KEGG. [Link]

-

Example Pathview graphs: (a) Graphviz view on a canonical signaling... (n.d.). ResearchGate. [Link]

-

(PDF) Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. (2025). ResearchGate. [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]

Sources

- 1. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]

- 5. Frontiers | Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer’s Disease [frontiersin.org]

- 6. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]

- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 8. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PI3K-Akt1 expression and its significance in liver tissues with chronic fluorosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

The Fluorine Effect: Rational Drug Design and Late-Stage Functionalization

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into small-molecule therapeutics represents one of the most powerful paradigms in modern medicinal chemistry. Currently, over 20% of all FDA-approved pharmaceuticals—and up to 30% of leading agrochemicals—contain at least one fluorine atom. As application scientists, we do not simply add fluorine to a scaffold to see what happens; we leverage its unique atomic properties to rationally engineer a drug’s pharmacokinetic (PK) and pharmacodynamic (PD) profile.

This technical guide dissects the causality behind the "fluorine effect," exploring how its extreme electronegativity, strong bond energy, and small steric footprint are utilized to modulate lipophilicity, alter basicity, and construct metabolic shields[1]. Furthermore, we provide a field-proven, self-validating protocol for late-stage deoxyfluorination, addressing the synthetic challenges that arise during lead optimization.

The Physicochemical Paradigm: Why Fluorine?

To understand fluorine's impact on a drug scaffold, we must first look at the quantitative atomic data that drives its behavior. Fluorine is the most electronegative element on the Pauling scale, yet its van der Waals radius is only marginally larger than that of hydrogen.

Quantitative Atomic Properties

| Property | Hydrogen (H) | Fluorine (F) | Chlorine (Cl) | Oxygen (O) |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.75 | 1.52 |

| Electronegativity (Pauling) | 2.20 | 3.98 | 3.16 | 3.44 |

| C–X Bond Energy (kcal/mol) | 98 | 116 | 81 | 85 |

| C–X Bond Length (Å) | 1.09 | 1.35 | 1.77 | 1.43 |

Modulating pKa and Membrane Permeability

Fluorine’s high electronegativity (3.98) exerts a profound inductive electron-withdrawing effect ( −I effect) on adjacent functional groups. When strategically placed near a basic amine, fluorine pulls electron density away from the nitrogen's lone pair, significantly reducing its basicity (lowering the pKa).

The Causality: A lower pKa ensures that a higher fraction of the drug remains in its unionized, neutral state at physiological pH (7.4). Because cell membranes are highly lipophilic, only the unionized fraction of a drug can efficiently cross the lipid bilayer via passive diffusion. Thus, fluorine substitution directly enhances transcellular membrane permeability and oral bioavailability[1].

Tuning Lipophilicity (logP / logD)

The C–F bond is highly polarized, but fluorine’s tightly held non-bonding electrons (low polarizability) prevent it from acting as an efficient hydrogen-bond acceptor in aqueous media. Consequently, replacing a C–H bond with a C–F bond typically increases the molecule's lipophilicity, driving the drug into hydrophobic target binding pockets[2].

However, the structural context matters. While aromatic fluorination almost universally increases lipophilicity, aliphatic fluorination can sometimes decrease it due to complex dipole moment alterations[2]. For example, a matched molecular pair analysis of fluoroanisoles demonstrated that difluoroanisole ( PhOCF2H ) often strikes a superior balance of logD and permeability compared to the more lipophilic trifluoroanisole ( PhOCF3 )[3].

Metabolic Shielding and Pharmacokinetics

One of the primary reasons medicinal chemists introduce fluorine is to block oxidative metabolism. The liver's Cytochrome P450 (CYP450) enzymes clear xenobiotics by oxidizing electron-rich aromatic rings or abstracting protons from labile C–H bonds.